(2,3-Dimethoxyphenyl)methanethiol
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Overview
Description
(2,3-Dimethoxyphenyl)methanethiol is an organic compound characterized by the presence of a methanethiol group attached to a 2,3-dimethoxyphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)methanethiol typically involves the reaction of 2,3-dimethoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired thiol compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxyphenyl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
Oxidation: Formation of disulfides.
Substitution: Formation of substituted phenyl derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
(2,3-Dimethoxyphenyl)methanethiol has diverse applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential therapeutic properties.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting their function. The methoxy groups can also influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH₃SH): A simpler thiol compound with a similar functional group.
Ethanethiol (C₂H₅SH): Another thiol with a slightly longer carbon chain.
(3,4-Dimethoxyphenyl)methanethiol: A positional isomer with methoxy groups at different positions on the phenyl ring.
Properties
CAS No. |
108499-21-4 |
---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)methanethiol |
InChI |
InChI=1S/C9H12O2S/c1-10-8-5-3-4-7(6-12)9(8)11-2/h3-5,12H,6H2,1-2H3 |
InChI Key |
DFGRWUULXOHCGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CS |
Origin of Product |
United States |
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